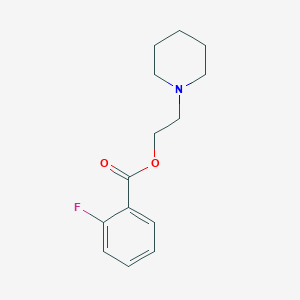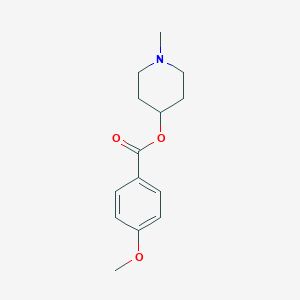![molecular formula C21H28N2O7S2 B257408 Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate, also known as EMIQ, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. EMIQ is a derivative of indole-3-carboxylic acid and has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is not fully understood. However, it is believed that Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate exerts its anti-inflammatory and antioxidant effects by modulating the activity of transcription factors such as NF-κB and Nrf2. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory molecules. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of genes involved in these processes.
Biochemical and Physiological Effects:
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as SOD and catalase. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is its low toxicity. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to be well-tolerated in animal studies, with no significant adverse effects observed. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate is relatively expensive compared to other anti-inflammatory and antioxidant compounds.
将来の方向性
There are several future directions for Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate research. One area of interest is the development of novel Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate and its effects on different cell types and tissues. Furthermore, clinical trials are needed to evaluate the safety and efficacy of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate in humans. Finally, studies are needed to investigate the potential synergistic effects of Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate with other anti-inflammatory and antioxidant compounds.
合成法
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate can be synthesized using a multi-step process starting from indole-3-carboxylic acid. The first step involves the protection of the carboxylic acid group using a protecting agent such as ethyl chloroformate. The protected compound is then reacted with cyclohexanecarbonyl chloride in the presence of a base to obtain the cyclohexanecarbonyl derivative. The next step involves the introduction of the methylsulfonyl group using methylsulfonyl chloride and a base. The final step involves the deprotection of the carboxylic acid group using a deprotecting agent such as trifluoroacetic acid to obtain Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate.
科学的研究の応用
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β. Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has also been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate has been found to possess anticancer properties by inhibiting the proliferation of cancer cells and inducing apoptosis.
特性
製品名 |
Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate |
|---|---|
分子式 |
C21H28N2O7S2 |
分子量 |
484.6 g/mol |
IUPAC名 |
ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate |
InChI |
InChI=1S/C21H28N2O7S2/c1-5-30-21(25)19-14(2)22(31(3,26)27)18-12-11-16(13-17(18)19)23(32(4,28)29)20(24)15-9-7-6-8-10-15/h11-13,15H,5-10H2,1-4H3 |
InChIキー |
SJHYFVIGABJEHR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C)S(=O)(=O)C)C |
正規SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C)S(=O)(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)





![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)


![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B257351.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)